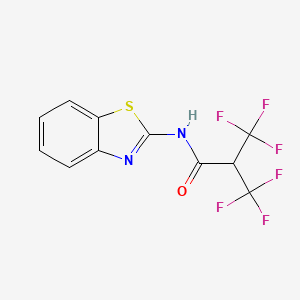![molecular formula C30H36O12 B14168171 [2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate CAS No. 4356-97-2](/img/structure/B14168171.png)
[2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate: is a synthetic organic compound characterized by its complex structure, which includes multiple acetoxy groups and phenylmethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate typically involves multi-step organic reactions. One common approach is the acetylation of a precursor molecule that contains hydroxyl groups. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The process may also involve protection and deprotection steps to ensure selective acetylation of the desired hydroxyl groups.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The process would also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: [2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate can undergo various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield the corresponding hydroxyl derivatives, while oxidation could produce ketones or carboxylic acids.
Scientific Research Applications
Chemistry: In chemistry, [2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block for constructing larger organic structures.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers may investigate its interactions with biological targets to develop new pharmaceuticals or study its effects on biological systems.
Industry: In industry, this compound could be used in the production of specialty chemicals or as a precursor for materials with specific properties. Its unique structure may impart desirable characteristics to the final products.
Mechanism of Action
The mechanism of action of [2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays or cellular assays.
Comparison with Similar Compounds
- [2,3,4,6-Tetraacetyloxy-5,5-bis(ethylsulfanyl)hexyl] acetate
- [3,4,5,6-Tetraacetyloxy-1,1-bis(phenylmethoxy)hexan-2-yl] acetate
Comparison: Compared to these similar compounds, [2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate is unique due to its specific arrangement of acetoxy and phenylmethoxy groups. This unique structure may result in different reactivity and applications, making it a valuable compound for specific research and industrial purposes.
Properties
CAS No. |
4356-97-2 |
|---|---|
Molecular Formula |
C30H36O12 |
Molecular Weight |
588.6 g/mol |
IUPAC Name |
[2,3,4,5-tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate |
InChI |
InChI=1S/C30H36O12/c1-19(31)36-18-26(39-20(2)32)27(40-21(3)33)28(41-22(4)34)29(42-23(5)35)30(37-16-24-12-8-6-9-13-24)38-17-25-14-10-7-11-15-25/h6-15,26-30H,16-18H2,1-5H3 |
InChI Key |
BXUMPCPEVFVVPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C(C(C(C(OCC1=CC=CC=C1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


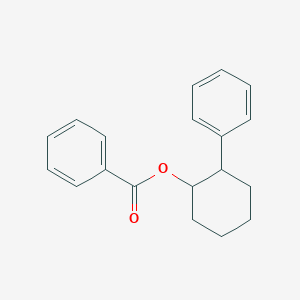
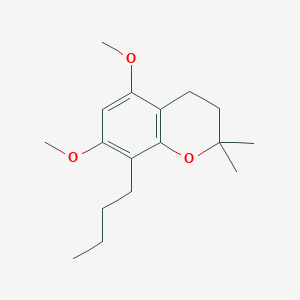
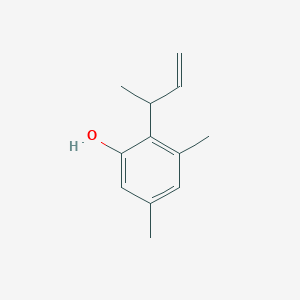
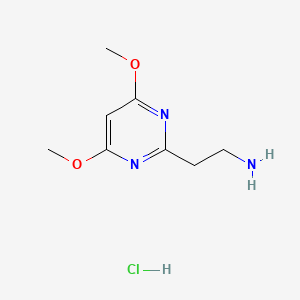
![2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole](/img/structure/B14168121.png)
![(4Z)-N-(3-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B14168130.png)
![2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14168139.png)

![1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride](/img/structure/B14168160.png)
![7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14168169.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate](/img/structure/B14168172.png)

![4-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzonitrile](/img/structure/B14168179.png)
